molecular formula C13H10O B047215 Fluorenol CAS No. 1689-64-1

Fluorenol

Cat. No.: B047215
CAS No.: 1689-64-1
M. Wt: 182.22 g/mol
InChI Key: AFMVESZOYKHDBJ-UHFFFAOYSA-N
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Safety and Hazards

Fluorenol is toxic to aquatic organisms including algae, bacteria, and crustaceans . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Biochemical Analysis

Biochemical Properties

9H-Fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with 9H-Fluoren-9-ol is fluoren-9-ol dehydrogenase, which catalyzes the oxidation of 9H-Fluoren-9-ol to fluorenone, utilizing NAD+ or NADP+ as cofactors . This reaction is crucial in the degradation pathway of fluorene, a polycyclic aromatic hydrocarbon. Additionally, 9H-Fluoren-9-ol has been identified as a weak dopamine reuptake inhibitor, suggesting potential interactions with dopamine transporters and receptors .

Cellular Effects

The effects of 9H-Fluoren-9-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving dopamine signaling due to its reuptake inhibition properties . This can lead to alterations in neurotransmitter levels and subsequent changes in gene expression and cellular metabolism. Furthermore, 9H-Fluoren-9-ol has been studied for its potential wake-promoting effects, indicating its impact on neuronal cells and their function .

Molecular Mechanism

At the molecular level, 9H-Fluoren-9-ol exerts its effects through several mechanisms. Its interaction with fluoren-9-ol dehydrogenase involves the binding of the hydroxy group to the active site of the enzyme, facilitating the oxidation process . Additionally, as a dopamine reuptake inhibitor, 9H-Fluoren-9-ol binds to dopamine transporters, preventing the reabsorption of dopamine into presynaptic neurons . This results in increased dopamine availability in the synaptic cleft, enhancing dopaminergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Fluoren-9-ol have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that 9H-Fluoren-9-ol can have sustained effects on cellular function, particularly in neuronal cells, where it continues to influence dopamine signaling pathways .

Dosage Effects in Animal Models

The effects of 9H-Fluoren-9-ol vary with different dosages in animal models. At lower doses, it has been observed to promote wakefulness and enhance cognitive function without significant adverse effects . At higher doses, 9H-Fluoren-9-ol can exhibit toxic effects, including neurotoxicity and potential carcinogenicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

9H-Fluoren-9-ol is involved in several metabolic pathways, primarily those related to the degradation of fluorene. The enzyme fluoren-9-ol dehydrogenase catalyzes the conversion of 9H-Fluoren-9-ol to fluorenone, which is further metabolized through various oxidative and reductive reactions . These pathways are essential for the detoxification and elimination of fluorene and its derivatives from biological systems.

Transport and Distribution

Within cells and tissues, 9H-Fluoren-9-ol is transported and distributed through passive diffusion and interactions with specific transporters. Its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for cellular transporters involved in dopamine reuptake .

Subcellular Localization

The subcellular localization of 9H-Fluoren-9-ol is primarily within the cytoplasm and lipid membranes. Its lipophilicity facilitates its integration into cellular membranes, where it can interact with membrane-bound proteins and receptors . Additionally, 9H-Fluoren-9-ol may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Fluorenol can be synthesized through the reduction of fluorenone. One common method involves dissolving fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (fluorenone) to white (this compound). The product is then precipitated by adding water and neutralized with hydrochloric acid . This method yields a high purity product with a melting point of 153°C .

Properties

IUPAC Name

9H-fluoren-9-ol
Source PubChem
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InChI

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVESZOYKHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052683
Record name Fluoren-9-ol
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Molecular Weight

182.22 g/mol
Source PubChem
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Physical Description

White or cream-colored powder; [Alfa Aesar MSDS]
Record name 9-Hydroxyfluorene
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CAS No.

1689-64-1
Record name Fluoren-9-ol
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Record name Fluoren-9-ol
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Record name 9H-Fluoren-9-ol
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Record name 9H-Fluoren-9-ol
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Record name Fluoren-9-ol
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Record name Fluoren-9-ol
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Record name 9-HYDROXYFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of Fluorenol is C13H10O and its molecular weight is 182.22 g/mol.

ANone: this compound can be characterized using various spectroscopic methods:

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and conformation of this compound and its derivatives. [, ]
  • IR Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the hydroxyl group in this compound. The presence of hydrogen bonding can also be investigated using IR. [, ]
  • UV/Vis Spectroscopy: UV/Vis spectroscopy is helpful in studying the electronic structure and transitions of this compound, especially in the context of its photochemical properties and aggregation behavior. [, , , ]

ANone: this compound derivatives demonstrate varying stability depending on their substituents and the surrounding environment. For instance, 9-(o-tert-butylphenyl)fluorene and 9-(o-tert-butylphenyl)-9-fluorenol maintain their specific rotameric structures both in solution and crystalline form, unlike their isopropyl counterparts. [] Additionally, the stability of fluorenyl cations, important intermediates in this compound photochemistry, is influenced by factors like solvent properties and the presence of dimethylamino-substituents on the fluorene scaffold. []

ANone: While this compound itself is not typically employed as a catalyst, it serves as a building block for various catalytically active compounds. For example, poly(vinylthis compound), a polymer derived from 2-vinylthis compound, shows potential in reversible hydrogen release and fixation when combined with an iridium catalyst. []

ANone: Computational methods provide valuable insights into the properties and behavior of this compound:

  • Molecular Dynamics (MD) simulations: MD simulations help understand the conformational dynamics of this compound oligomers in different environments, including their aggregation behavior in solutions. []
  • Time-Dependent Density Functional Theory (TDDFT) calculations: TDDFT calculations are utilized to investigate the electronic transitions and excited state properties of this compound, particularly in the context of its photochemical reactions and spectral shifts upon aggregation. [, ]
  • Molecular Mechanics and Semi-empirical calculations: These calculations are useful for predicting the geometry and conformational preferences of this compound derivatives, as exemplified in the study of diol host compounds featuring anthracene and 9-fluorenol units. []

ANone: Modifying the this compound structure significantly impacts its properties. For example, introducing a chiral (R)-2-octyloxy side chain and either a fluorenone or chiral this compound core leads to liquid crystals. Notably, the this compound-based mesogens show higher stability and wider temperature range of the SmC phase compared to their fluorenone counterparts, likely due to intermolecular hydrogen bonding facilitated by the hydroxyl group. [, ]

ANone: Substituents significantly alter the photochemical behavior of this compound derivatives. The presence of hydroxyl groups at different positions, for example, can dramatically change the photosolvolysis mechanism. While 1-hydroxy-9-fluorenol photosolvolyzes through a long-lived fluorenyl quinone methide intermediate, 2-hydroxy-9-fluorenol reacts via a short-lived intermediate similar to the 9-fluorenyl cation. [] Furthermore, the introduction of electron-donating dimethylamino groups contributes to the formation of an exceptionally long-lived fluorenyl cation upon photolysis, with implications for uncaging applications. []

ANone: While specific formulation strategies for this compound are not detailed in the provided research, general approaches to enhance stability include:

    ANone: While specific SHE regulations aren't outlined in the provided research, general laboratory safety practices apply:

      • Toluene []
      • Chloroform []
      • Tetrahydrofuran (THF) []
      • Methanol [, , ]

      ANone: this compound research extends across various disciplines:

      • Organic Chemistry: Synthetic routes for this compound and its derivatives are constantly being explored and optimized, leveraging reactions like directed metalation, cross-coupling, and [2+2+2] cyclotrimerization. [, , , , ]
      • Materials Science: this compound-based compounds have shown promise in material science applications, particularly in the development of liquid crystals with unique properties for display technologies. [, ]
      • Supramolecular Chemistry: The ability of this compound derivatives to form inclusion compounds with a variety of guest molecules has led to investigations in supramolecular chemistry, exploring their potential in host-guest systems for various applications like separation and sensing. [, , ]
      • Photochemistry: The photochemical properties of this compound and its derivatives, particularly the generation of fluorenyl cations upon irradiation, have garnered significant interest for applications in photoremovable protecting groups (caging groups) and as potential photobases. [, , , ]

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